molecular formula C11H12N2O2S2 B1396169 N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine CAS No. 1352999-41-7

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

Cat. No. B1396169
M. Wt: 268.4 g/mol
InChI Key: LDNUUBXOIOBRMC-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine, also known as MMBG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBG belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, plays a critical role in protein modification and is linked to complications in diabetes and neurodegenerative diseases. It is formed in various enzymatic and nonenzymatic reactions and has been identified in foodstuffs and beverages. Notably, MG demonstrates anticancer activity and can be quantified using techniques like HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Porphyrins in 1,3-dipolar Cycloaddition Reactions

The synthesis of new porphyrin-chlorin and porphyrin-tetraazachlorin dyads was achieved through reactions involving N-(Porphyrin-2-ylmethyl)glycine. These reactions are significant for creating novel compounds with potential applications in scientific research (Silva et al., 2006).

Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole

This study investigated the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the synthesis of SMe-isothiourea methyl esters, urea carboxylates, and urea N-methyl amide derivatives. These compounds, derived from chiral amino acids, offer potential for functionalizing 2-aminobenzothiazole with diverse groups, opening avenues for further biological activity research (Padilla-Martínez et al., 2019).

New Atropoisomeric Alkenylphenylglycine Derivatives

This research focused on synthesizing methyl ester of N-(1-methylbut-2-en-1-yl)-N-phenylglycine and its derivatives, leading to compounds with the 4,5-dihydro-3aH-methano[1,3]oxazolo[3,2-a]quinolin-2-one structure. These compounds hold potential for varied scientific applications, showcasing the versatility of glycine derivatives in chemical synthesis (Bizhanova et al., 2017).

Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives

The study synthesized new derivatives by linking 2-aminobenzothiazoles with glycine and its derivatives, focusing on antibacterial properties. This research highlights the potential of benzothiazole derivatives in developing new antibacterial agents (Ali, 2013).

Synthesis and Anticancer Activity Evaluation of 4-Thiazolidinones Containing Benzothiazole Moiety

This study performed antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines. It underscores the potential of benzothiazole and glycine derivatives in cancer research (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[methyl-(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUUBXOIOBRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211200
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

CAS RN

1352999-41-7
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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